Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-
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Overview
Description
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a urea backbone substituted with a 2-bromoethyl group and a 1,3-benzodioxol-5-yl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” typically involves the reaction of 1,3-benzodioxole with 2-bromoethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new urea derivative, while oxidation may introduce hydroxyl or carbonyl groups.
Scientific Research Applications
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-bromoethyl group can facilitate covalent binding to target proteins, enhancing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(1,3-benzodioxol-5-yl)-
- Urea, 1-(2-iodoethyl)-3-(1,3-benzodioxol-5-yl)-
- Urea, 1-(2-fluoroethyl)-3-(1,3-benzodioxol-5-yl)-
Uniqueness
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” is unique due to the presence of the bromoethyl group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
102434-17-3 |
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Molecular Formula |
C10H11BrN2O3 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-bromoethyl)urea |
InChI |
InChI=1S/C10H11BrN2O3/c11-3-4-12-10(14)13-7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3-4,6H2,(H2,12,13,14) |
InChI Key |
RDCOKGWXWNQHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCBr |
Origin of Product |
United States |
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